

AU1235: A Technical Guide on a Novel Anti-Tuberculosis Drug Candidate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AU1235

Cat. No.: B560632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (M.tb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-TB agents with new mechanisms of action. **AU1235**, a urea derivative identified as 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea, has emerged as a promising preclinical candidate. This technical guide provides a comprehensive overview of **AU1235**, detailing its mechanism of action, in vitro efficacy, and the available experimental data. It is intended to serve as a resource for researchers and drug development professionals engaged in the fight against tuberculosis.

Introduction

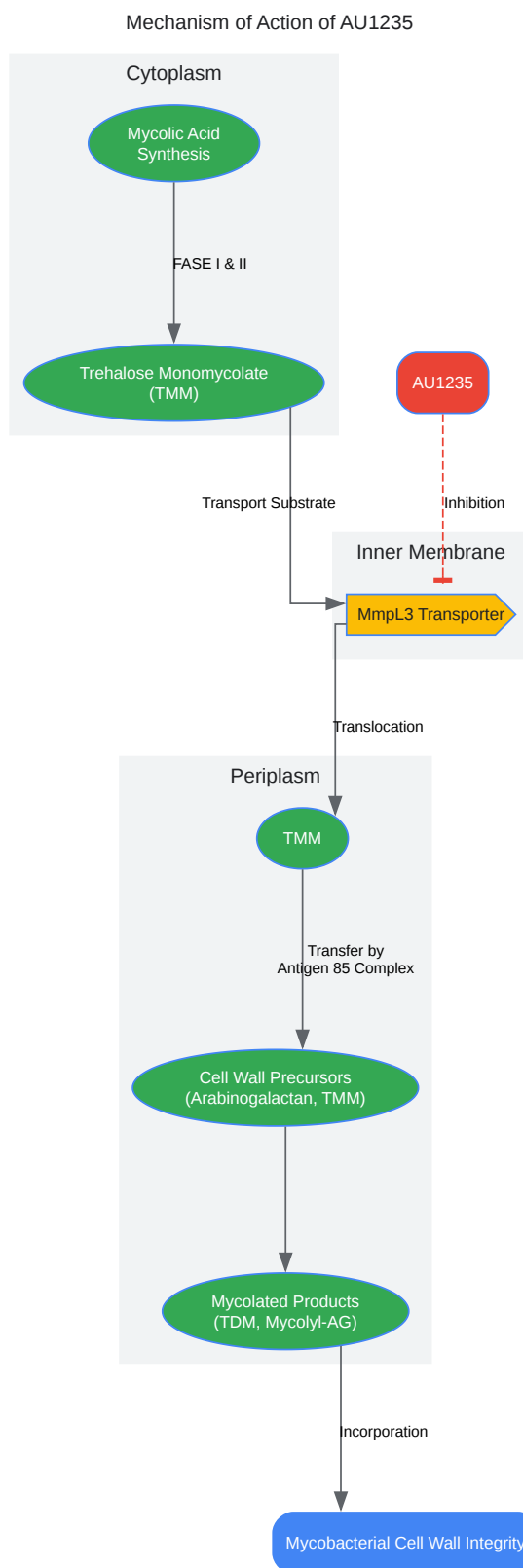
AU1235 is a potent small molecule inhibitor of *M. tuberculosis* growth. It demonstrates significant bactericidal activity against both drug-susceptible and multidrug-resistant clinical isolates of M.tb[1]. A key feature of **AU1235** is its novel mechanism of action, which differentiates it from currently used anti-TB drugs, suggesting a lack of cross-resistance[1]. This guide summarizes the current knowledge on **AU1235**, focusing on its core scientific and technical attributes.

Mechanism of Action: Targeting MmpL3

AU1235 exerts its anti-tuberculosis effect by specifically targeting the Mycobacterium tuberculosis protein MmpL3[2][3]. MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm[3][4]. Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by **AU1235** disrupts the mycolic acid transport pathway, preventing the incorporation of mycolic acids into the cell wall[1]. This disruption of cell wall biosynthesis ultimately leads to bacterial cell death[1]. The proposed mechanism of action at the molecular level, supported by the co-crystal structure of **AU1235** with MmpL3, involves the binding of **AU1235** within the transmembrane domain of MmpL3. This binding is thought to interfere with the proton motive force (PMF) that drives the transport activity of MmpL3[5][6].

Signaling Pathway of MmpL3 Inhibition by AU1235



[Click to download full resolution via product page](#)

Figure 1: Proposed mechanism of **AU1235** action on the MmpL3 transporter.

In Vitro Efficacy

AU1235 has demonstrated potent in vitro activity against *M. tuberculosis*. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for various strains.

Quantitative In Vitro Activity Data

Strain	Resistance Profile	MIC (µg/mL)	MIC (µM)	MBC (µg/mL)	Reference
M.tb H37Rv	Drug-Susceptible	0.1	0.3	0.1	[1]
M.tb Clinical Isolate 1	MDR (INH, RIF, PZA, STR, FQ, EMB)	0.1	0.3	N/A	[1]
M.tb Clinical Isolate 2	MDR (INH, RIF, PZA)	0.1	0.3	N/A	[1]
M. smegmatis	N/A	3.2 - 6.4	N/A	N/A	[3] [7]
M. fortuitum	N/A	3.2 - 6.4	N/A	N/A	[3] [7]

INH: Isoniazid, RIF: Rifampicin, PZA: Pyrazinamide, STR: Streptomycin, FQ: Fluoroquinolones, EMB: Ethambutol, N/A: Not Available

The bactericidal activity of **AU1235** is reported to be time-dependent rather than concentration-dependent[\[7\]](#)[\[8\]](#). Exposure of log-phase *M. tuberculosis* H37Rv to **AU1235** at 5 times its MIC resulted in a 2-log reduction in viable colony-forming units (CFUs) after 5 days[\[8\]](#). Importantly, **AU1235** shows no detectable activity against non-replicating *M.tb* in an anaerobic model, suggesting it targets a biosynthetic pathway essential for active bacterial multiplication[\[7\]](#)[\[8\]](#).

Experimental Protocols

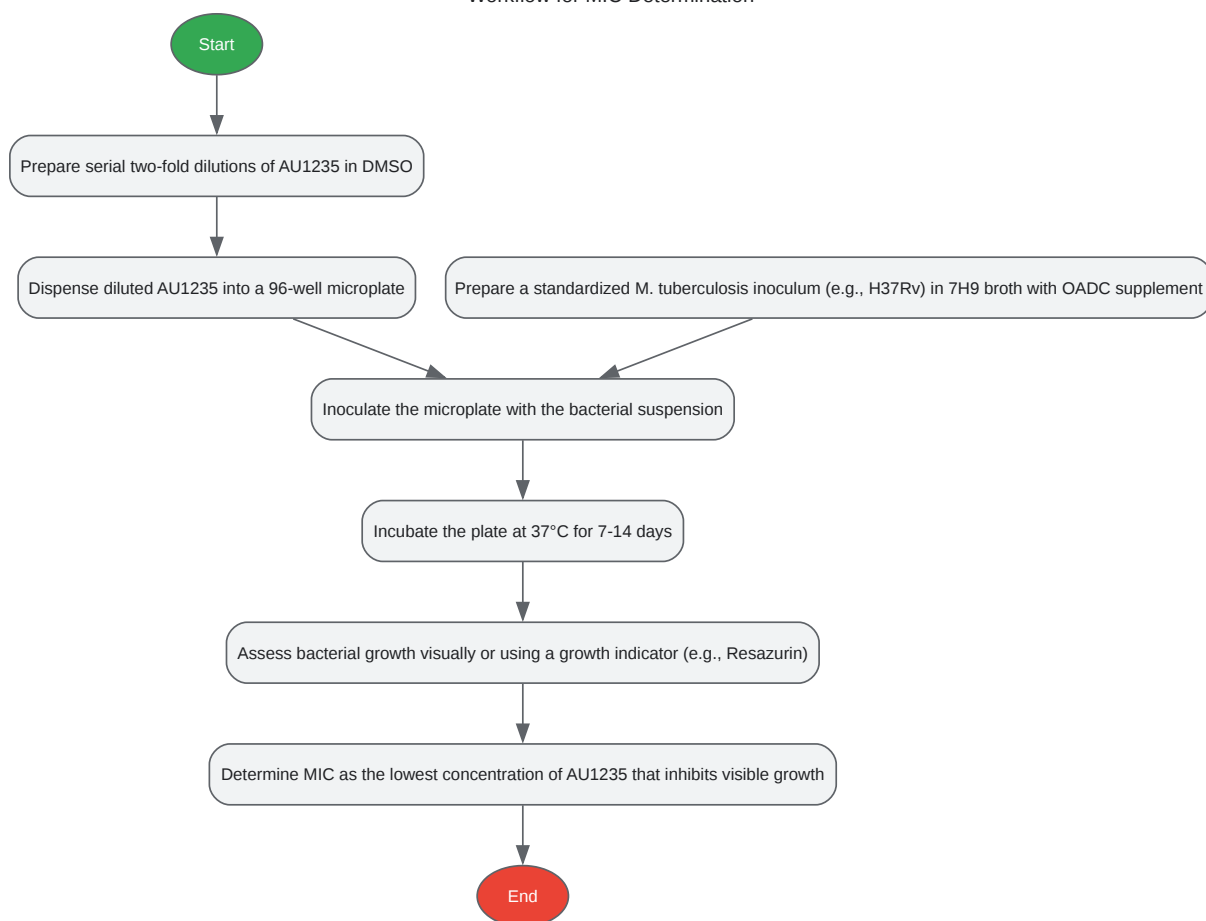
Detailed, step-by-step protocols for the key experiments cited in the literature are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is used to determine the MIC of **AU1235** against M. tuberculosis.

Workflow for MIC Determination

Workflow for MIC Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 6. 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AU1235: A Technical Guide on a Novel Anti-Tuberculosis Drug Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560632#au1235-as-a-potential-anti-tuberculosis-drug-candidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com